5-tert-Butyl-3-methylpyrocatechol
Description
Contextual Significance of Substituted Pyrocatechols in Organic Chemistry and Materials Science
Substituted pyrocatechols, also known as substituted catechols, are derivatives of benzene-1,2-diol and serve as crucial building blocks and functional molecules in various scientific domains. uni.lunist.gov In organic chemistry, their dihydroxy functionality on a benzene (B151609) ring allows them to participate in a wide range of reactions, including oxidation, chelation with metal ions, and electrophilic substitution. nist.govwikipedia.org This reactivity makes them valuable precursors in the synthesis of more complex molecules, such as pharmaceuticals, pesticides, flavors, and fragrances. uni.lu The ability of the hydroxyl groups to be modified, for instance, through methylation to form guaiacol, further expands their synthetic utility, leading to important products like vanillin. uni.lu
In materials science, substituted pyrocatechols are recognized for their role as polymerization inhibitors and antioxidants. nih.gov Their ability to scavenge free radicals makes them effective in preventing the premature polymerization of vinyl monomers like styrene (B11656) during high-temperature processing and storage. numberanalytics.com Furthermore, the catechol moiety is known for its strong chelating properties with various metal ions, a characteristic that is being explored in the development of new catalysts and functional materials. nist.gov The substituents on the catechol ring, such as alkyl groups, can modulate the electronic properties and steric hindrance of the molecule, thereby fine-tuning its reactivity and performance in specific applications. researchgate.net
Current Research Landscape of 5-tert-Butyl-3-methylpyrocatechol
Research on this compound, while not as extensive as for some other catechol derivatives, is centered on its synthesis and fundamental properties. Its identity is well-defined within chemical databases, providing a solid foundation for further investigation.
Synthesis: A documented method for synthesizing this compound involves the alkylation of 3-methylcatechol (B131232). Specifically, 3-methylcatechol is reacted with tert-butanol (B103910) in the presence of sulfuric acid as a catalyst. The reaction is typically carried out in a solvent like n-heptane at an elevated temperature (around 80°C) for several hours. This process has been reported to achieve a yield of 84%. chemicalbook.com
Chemical Properties: The fundamental chemical and physical properties of this compound have been computed and are available in public databases, which are crucial for any experimental work. nih.gov
Interactive Table: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16O2 | nih.gov |
| Molecular Weight | 180.24 g/mol | nih.gov |
| IUPAC Name | 5-tert-butyl-3-methylbenzene-1,2-diol | nih.gov |
| CAS Number | 2213-66-3 | chemicalbook.comchemicalbook.com |
| XLogP3 | 3.2 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
This data is based on computed values from PubChem.
While direct research into the applications of this compound is limited in publicly accessible literature, studies on closely related isomers provide insight into its potential uses. For instance, the oxidation of 3,5-di-tert-butylcatechol (B55391) is a model reaction used to study the activity of catalyst complexes that mimic metalloenzymes. researchgate.net
Outline of Key Academic Research Domains
Based on the known chemistry of substituted pyrocatechols and the specific structure of this compound, several key academic research domains emerge as areas of high potential.
Synthetic Organic Chemistry: Research continues into optimizing existing synthesis methods and developing novel, greener routes to produce this compound and its derivatives. mdpi.com This includes exploring different catalysts and reaction conditions to improve yield, selectivity, and environmental impact. nih.gov The compound itself can serve as a starting material or intermediate for creating more complex organic molecules. organic-chemistry.orgyoutube.com
Polymer Science and Technology: A significant area of investigation for substituted catechols is their use as polymerization inhibitors. Research on isomers like 3,5-di-tert-butylcatechol has shown their utility in this regard. numberanalytics.com Future academic studies could focus on quantifying the inhibitory effectiveness of this compound in various monomer systems, particularly under demanding industrial conditions like high temperatures.
Catalysis and Coordination Chemistry: The catechol structure is an excellent ligand for metal ions. nist.gov Research into the coordination of this compound with different metals could lead to new catalysts. Studies on related compounds have shown that metal complexes of substituted catechols can catalyze oxidation reactions. researchgate.net Investigating the catalytic activity of this compound complexes in various organic transformations is a promising research avenue.
Materials Chemistry: The antioxidant properties inherent to the hindered phenol (B47542) structure suggest potential applications in material preservation. Research could explore its use as an additive in plastics, rubbers, and oils to prevent degradation caused by oxidation, thereby extending the lifespan and performance of these materials.
Properties
IUPAC Name |
5-tert-butyl-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGVXIRSTVLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176655 | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-66-3 | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
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| Record name | 2213-66-3 | |
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| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
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| Record name | 5-tert-butyl-3-methylpyrocatechol | |
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Synthetic Methodologies for 5 Tert Butyl 3 Methylpyrocatechol
Direct Alkylation Approaches
The primary and most straightforward method for synthesizing 5-tert-butyl-3-methylpyrocatechol is through the direct electrophilic substitution of a tert-butyl group onto the 3-methylcatechol (B131232) backbone. This Friedel-Crafts alkylation reaction is typically achieved using a suitable tert-butylating agent in the presence of a catalyst.
Alkylation of 3-Methylcatechol with tert-Butanol (B103910) or Isobutylene (B52900)
The tert-butylation of 3-methylcatechol is commonly performed using either tert-butanol or isobutylene as the alkylating agent. In one documented procedure, 3-methylcatechol is reacted with tert-butanol in a suitable solvent like heptane (B126788). nih.gov The reaction involves heating the mixture, typically to around 80°C, for several hours to ensure the completion of the alkylation process. nih.gov Gas chromatography is often used to monitor the reaction's progress. nih.gov Upon completion, a standard workup procedure involving washing with water and aqueous sodium bicarbonate, followed by drying and solvent removal, yields the desired 5-tert-butyl-3-methylcatechol product. nih.gov A reported yield for this specific method is 84%. nih.gov
Isobutylene serves as another effective tert-butylating agent. The reaction mechanism is similar, involving the generation of a tert-butyl carbocation that then attacks the electron-rich aromatic ring of 3-methylcatechol. The choice between tert-butanol and isobutylene can depend on factors like handling characteristics, cost, and the specific catalytic system being employed.
Catalytic Systems and Reaction Conditions in Alkylation Reactions
The success of the alkylation of catechols and other phenols hinges on the catalytic system used to facilitate the generation of the electrophile. A variety of catalysts have been explored for these types of transformations.
Acid Catalysts: Strong protic acids like sulfuric acid are effective and widely used catalysts for this reaction. nih.gov They function by protonating the alkylating agent (e.g., tert-butanol), leading to the formation of the reactive tert-butyl carbocation.
Zeolites and Solid Acid Catalysts: In efforts to develop more environmentally friendly and reusable catalytic systems, various solid acids have been investigated for phenol (B47542) alkylation. Zr-containing Beta zeolites, for instance, have been shown to be effective for the alkylation of phenol with tert-butanol. wikipedia.org These catalysts possess both Brønsted and Lewis acid sites that contribute to their activity. wikipedia.org Other solid catalysts, such as Fe-bentonite, have also demonstrated high conversion rates and selectivity in similar alkylation reactions. googleapis.com
Ionic Liquids: Acidic functionalized ionic liquids are emerging as green catalyst alternatives. researchgate.net For the synthesis of tert-butylated catechols, ionic liquids like 1-sulfonic acid butyl-3-methylimidazolium salts have been used. researchgate.net These catalysts offer advantages such as low corrosiveness, minimal environmental pollution, and good recyclability. researchgate.net
The reaction conditions are a critical factor in achieving high yield and selectivity. The table below summarizes typical conditions for the alkylation of 3-methylcatechol and related phenolic compounds.
| Reactant | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Methylcatechol | tert-Butanol | Sulfuric Acid | Heptane | 80 | 6 | 84 nih.gov |
| Phenol | tert-Butanol | Zr-Beta Zeolite | - | - | - | - wikipedia.org |
| Pyrocatechol (B87986) | Methyl tert-butyl ether | Ionic Liquid | - | 105-150 | 1-2.5 | - researchgate.net |
| Phenol | tert-Butanol | Fe-bentonite | - | 80 | - | - googleapis.com |
Multi-Step Synthetic Pathways from Diverse Precursors
Routes Initiating from o-Cresol (B1677501)
Synthesizing this compound from o-cresol requires a multi-step pathway. The key transformation is the conversion of o-cresol into the intermediate 3-methylcatechol, which can then be alkylated as described in the direct approaches above. However, the chemical synthesis of 3-substituted catechols is known to be challenging due to issues with regioselectivity and the high potential for oxidation of the product. wur.nl
A classical approach to introducing a second hydroxyl group onto a phenol ring involves halogenation followed by nucleophilic substitution (hydrolysis). In theory, this would entail the selective halogenation of o-cresol at the adjacent position, followed by hydrolysis to yield 3-methylcatechol. However, this specific chemical route is not well-documented in the literature for this substrate, likely due to the difficulty in controlling the position of halogenation and the harsh conditions required for hydrolysis, which can lead to side reactions and low yields.
Another potential pathway could involve the introduction of an alkoxy group (e.g., methoxy) onto the o-cresol ring, followed by cleavage of the ether to form the catechol. This strategy also faces challenges in achieving the desired regioselectivity for the initial alkoxylation step.
Due to the difficulties associated with traditional chemical synthesis, biocatalytic routes for the conversion of o-cresol to 3-methylcatechol have been explored. Certain microorganisms, such as species of Pseudomonas, have been shown to hydroxylate o-cresol to produce 3-methylcatechol as a metabolic intermediate. nih.govrsc.org These enzymatic transformations, often utilizing monooxygenase enzymes, can offer high selectivity that is difficult to achieve through conventional chemical methods. researchgate.netrsc.org
Synthesis from Catechol Derivatives
A common and direct approach to this compound involves the modification of catechol itself or its simple derivatives. This strategy leverages the inherent reactivity of the catechol ring system.
One straightforward method is the direct alkylation of 3-methylcatechol. In a typical procedure, 3-methylcatechol is reacted with tert-butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is generally carried out in a non-polar solvent such as heptane at elevated temperatures, for instance, 80°C for several hours. This process has been reported to yield 5-tert-butyl-3-methylcatechol in high purity (84% yield). chemicalbook.com
Table 1: Direct Alkylation of 3-Methylcatechol
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 3-Methylcatechol, tert-Butanol | Sulfuric Acid | Heptane | 80°C | 6 hours | 84% |
Data sourced from ChemicalBook synthesis data. chemicalbook.com
This two-step sequence offers a more controlled method for introducing the methyl group. The synthesis begins with the formylation of a suitable catechol derivative to introduce an aldehyde group, which is subsequently reduced to a methyl group. For instance, 3-tert-butylcatechol can undergo direct formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 80°C for 16 hours. This reaction, known as the Duff reaction, yields 5-tert-butyl-2,3-dihydroxybenzaldehyde. The resulting aldehyde can then be converted to the desired methyl group via hydrogenolysis, a reduction reaction that cleaves the carbon-oxygen double bond of the aldehyde and replaces it with two hydrogen atoms.
The Mannich reaction provides an alternative route for introducing a functionalized methyl group onto the catechol ring. This reaction involves the aminoalkylation of the phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a Mannich base. This intermediate can then undergo hydrogenolysis to yield the final product. For example, a Mannich reaction on a catechol derivative can lead to a 2-carbomethoxy compound which, upon heating in a mixture of hydrochloric acid and ethanol, can be converted to the desired product. google.com While specific details for the synthesis of this compound via this exact route are not extensively documented in the provided search results, the general principle of the Mannich reaction followed by hydrogenolysis is a recognized synthetic strategy for introducing methyl groups onto phenolic rings. google.com
Oxidative Routes from Substituted Benzaldehydes
An alternative synthetic strategy starts with a substituted benzaldehyde (B42025) and introduces the hydroxyl groups through an oxidation process. A common method involves the bromine-mediated hydroxylation of a tert-butyl-substituted benzaldehyde derivative in acetic acid. This is followed by a deprotection step to reveal the catechol functionality. The crude product is then typically purified using column chromatography. This approach allows for the construction of the catechol ring from a more readily available substituted aromatic precursor.
Process Optimization and Scalability Considerations for this compound Synthesis
The successful transition from laboratory-scale synthesis to preparative and commercial production of this compound hinges on careful process optimization and consideration of scalability factors.
Efficiency and Yield Maximization Strategies
Maximizing the efficiency and yield of the synthesis is a primary concern. Several factors can be manipulated to achieve this goal:
Catalyst Selection and Loading: The choice of catalyst is crucial. For direct alkylation, strong acids like sulfuric acid are effective. chemicalbook.com In formylation reactions, the use of boron trichloride (B1173362) or tribromide as an activator has been shown to be effective, although these reagents require careful handling. thieme-connect.de Optimizing the catalyst loading can minimize side reactions and improve product selectivity.
Solvent Effects: The solvent system can significantly influence reaction rates and yields. For instance, in direct alkylation, a non-polar solvent like heptane is used. chemicalbook.com For certain formylation reactions, 1,2-dichloroethane (B1671644) is a suitable solvent. thieme-connect.de
Reaction Temperature and Time: Precise control over reaction temperature and duration is essential to ensure complete conversion of starting materials while minimizing the formation of degradation products. The direct alkylation of 3-methylcatechol, for example, is conducted at 80°C for 6 hours. chemicalbook.com
Purification Techniques: Efficient purification methods are necessary to obtain the final product in high purity. Techniques such as recrystallization and flash chromatography are commonly employed. thieme-connect.de
Table 2: Factors Influencing Efficiency and Yield
| Parameter | Influence on Synthesis | Example |
| Catalyst | Affects reaction rate and selectivity. | Sulfuric acid in direct alkylation of 3-methylcatechol. chemicalbook.com |
| Solvent | Influences solubility and reactivity of reactants. | Heptane in direct alkylation. chemicalbook.com |
| Temperature | Controls reaction kinetics and side reactions. | 80°C for direct alkylation. chemicalbook.com |
| Reaction Time | Determines the extent of reaction completion. | 6 hours for direct alkylation. chemicalbook.com |
Up-scaling Methodologies for Preparative and Commercial Production
Scaling up the synthesis of this compound from the lab bench to a larger scale requires addressing several challenges. While specific large-scale production data for this compound is not detailed in the provided search results, general principles for scaling up chemical processes are applicable.
Reactor Design and Material: The choice of reactor is critical for ensuring efficient mixing, heat transfer, and safe handling of reactants, especially when using corrosive reagents like strong acids.
Downstream Processing: Developing robust and scalable downstream processing, including extraction, washing, and purification steps, is essential for isolating the product at the desired purity and yield on a larger scale. The workup for the direct alkylation method, involving washing with water and sodium bicarbonate solution followed by drying and concentration, provides a template for a scalable process. chemicalbook.com
Cost-Effectiveness: For commercial production, the cost of raw materials, energy consumption, and waste disposal are significant considerations. The development of cost-effective and high-yielding processes is a key objective. researchgate.net The use of inexpensive reagents and the optimization of reaction conditions to maximize yield are crucial for economic viability.
The biocatalytic production of substituted catechols, such as 3-methylcatechol, has been explored as a potentially more sustainable and selective alternative to chemical synthesis, which can be expensive and inefficient at an industrial level. nih.govwur.nl Optimization of parameters like nutrient levels, pH, temperature, and substrate concentration in bioreactors has been shown to significantly increase product yields at the pilot scale, suggesting a viable path for industrial application. nih.gov
Chemical Reactivity and Transformational Chemistry of 5 Tert Butyl 3 Methylpyrocatechol
Derivatization Reactions
5-tert-Butyl-3-methylpyrocatechol, a substituted catechol, possesses two adjacent hydroxyl groups on its aromatic ring. These functional groups are the primary sites for its chemical reactivity, allowing for a variety of derivatization reactions. The presence of the bulky tert-butyl group and the methyl group on the benzene (B151609) ring influences the steric and electronic environment of the hydroxyl groups, thereby affecting reaction rates and product formation.
The two hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives to form corresponding phenylene diesters. This transformation is a key reaction for modifying the properties of the catechol moiety, for instance, in the synthesis of specialized chemical additives.
The reaction of this compound with aromatic carboxylic acids or their derivatives results in the formation of substituted phenylene aromatic diesters. google.comgoogle.com A significant example of this is the synthesis of 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate. google.comgoogle.com This process involves reacting the catechol with an aromatic carboxylic acid under appropriate reaction conditions to yield the target diester. google.com The synthesis of the precursor, this compound, is a critical step that facilitates the simplified and large-scale production of these diesters from common starting materials. google.comgoogle.com Such phenylene aromatic diesters are noted for their application as internal electron donors in Ziegler-Natta catalysts, which are used in the production of polymers like propylene-based polymers. google.com
The general reaction can be represented as follows:
Reactants: this compound and an Aromatic Carboxylic Acid/Derivative
Product: 5-tert-Butyl-3-methyl-1,2-phenylene diaromatic ester
Catalyst/Conditions: Typically requires conditions to facilitate esterification, which may include acid catalysts or the use of more reactive acylating agents.
Benzoylation is a specific and highly efficient method of esterification where benzoyl chloride is used as the acylating agent. This reaction readily converts the hydroxyl groups of this compound into benzoate (B1203000) esters. The process to produce 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate can be carried out using benzoyl chloride as the aromatic carboxylic acid derivative. google.com
The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This drives the reaction towards completion.
Table 1: Benzoylation of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct | Typical Conditions |
|---|
Esterification for Phenylene Diester Formation
Oxidative Transformations and Redox Behavior
The catechol nucleus of this compound is susceptible to oxidation, a characteristic feature of pyrocatechol (B87986) and its derivatives. This oxidation can proceed via electrochemical or chemical pathways, typically leading to the formation of a highly reactive o-quinone derivative. The redox potential of the molecule is influenced by the electron-donating nature of the methyl and tert-butyl substituents on the aromatic ring.
The electrochemical oxidation of catechols, including substituted variants like 3-methylcatechol (B131232), has been studied in detail using techniques such as cyclic voltammetry. rsc.orgrsc.orgias.ac.in These studies reveal that catechols undergo a quasi-reversible two-electron process at a solid electrode (like glassy carbon) to form the corresponding o-benzoquinone. rsc.orgjmaterenvironsci.com For this compound, the expected initial oxidation step is its conversion to 5-tert-butyl-3-methyl-1,2-benzoquinone.
Table 2: Electrochemical Oxidation of Substituted Catechols
| Catechol Derivative | Technique | Primary Product | Observed Mechanism | Reference |
|---|---|---|---|---|
| Catechol, 3-Methylcatechol | Cyclic Voltammetry, Controlled-potential coulometry | o-Benzoquinone derivative | ECEC | rsc.orgrsc.org |
| 3-Methylcatechol | Cyclic Voltammetry | 3-Methyl-1,2-benzoquinone | ECE | researchgate.net |
This compound can be oxidized using molecular oxygen (O₂) from the air in the presence of a metal complex catalyst. This process mimics the activity of catechol oxidase enzymes. nih.govresearchgate.net Studies on the closely related substrate 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) provide significant insight into this mechanism. nih.govekb.egresearchgate.net
Transition metal complexes, particularly those involving copper(II) and manganese(II), are effective catalysts for this transformation. nih.govresearchgate.netresearchgate.net The catalytic cycle generally involves the coordination of the catechol substrate to the metal center of the catalyst. nih.gov This is followed by an intramolecular electron transfer from the catechol to the metal center(s), leading to the formation of the o-quinone product and a reduced form of the catalyst. The catalyst is then re-oxidized by molecular oxygen, completing the catalytic cycle.
Kinetic studies of these reactions often show saturation kinetics, which can be analyzed using the Michaelis-Menten model. nih.govekb.eg The rate of oxidation is dependent on the concentrations of the substrate, catalyst, and molecular oxygen. ekb.eg Electron Spin Resonance (ESR) spectroscopy has been used to detect the formation of semiquinone radical intermediates coordinated to the metal center during the reaction, providing evidence for a stepwise electron transfer mechanism. ekb.egresearchgate.net
Table 3: Catalytic Aerobic Oxidation of Catechol Analogs
| Substrate | Catalyst Type | Product | Key Findings | Reference |
|---|---|---|---|---|
| 3,5-di-tert-Butylcatechol | Dicopper(II) complex | 3,5-di-tert-Butylquinone | Follows Michaelis-Menten kinetics; kcat of 7.2 x 10³ h⁻¹ reported. | nih.gov |
| 3,5-di-tert-Butylcatechol | Cobalt(II) Porphyrin Complex | 3,5-di-tert-Butylbenzoquinone | Saturation kinetics observed; mechanism involves a ternary complex (catalyst-substrate-O₂). | ekb.eg |
| 3,5-di-tert-Butylcatechol | Nickel(II) complex | 3,5-di-tert-Butylquinone | First-order kinetics with respect to the catalyst; turnover number (kcat) of 22.97 h⁻¹ reported. | researchgate.net |
Research Findings on this compound Prove Inconclusive
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically concerning the coordination chemistry and catalytic applications of this compound are not available in published materials.
Extensive queries aimed at uncovering data on the ligand properties, metal complex formation, structural characterization, and catalytic activity of this specific compound did not yield the necessary information to construct a scientifically accurate article based on the requested outline. The search included targeted inquiries for its metal complexes, chelation characteristics, the influence of its specific steric and electronic profile on coordination, and any role it or its derivatives play in mimetic systems for enzymes like catechol oxidase or in broader metal-catalyzed oxidation reactions.
While the general principles of coordination chemistry and catalysis of related pyrocatechol derivatives, such as 3,5-di-tert-butylcatechol, are well-documented, the user's strict requirement to focus solely on this compound prevents the use of these related compounds as proxies. The substitution pattern of the tert-butyl and methyl groups on the catechol ring is critical to its electronic and steric properties, which in turn dictates its behavior as a ligand and its function in catalytic systems. Extrapolation from other molecules would not provide accurate or specific information for the target compound.
The investigation across multiple scientific search engines and databases revealed no specific studies detailing:
Ligand Properties and Metal Complex Formation: No papers were found that describe the synthesis or characterization of metal complexes using this compound as a ligand. Consequently, information on its chelation characteristics or the specific influence of its substituent groups on coordination modes is absent from the scientific record.
Structural and Electronic Characterization: Without reports on its metal complexes, no data on their structural or electronic properties (e.g., X-ray crystallography, spectroscopy) exists.
Catalytic Activity: There is no available research on the catalytic applications of complexes derived from this compound, including its use in catechol oxidase mimetic systems or mechanistic studies of oxidation reactions.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified outline due to the absence of primary research data on this compound in the public domain.
Coordination Chemistry and Catalytic Applications of 5 Tert Butyl 3 Methylpyrocatechol and Its Derivatives
Role in Polymerization Catalysis through Derivative Intermediates
The functionalization of 5-tert-Butyl-3-methylpyrocatechol into derivative forms, particularly esters, is a key strategy for its application in coordination chemistry, most notably in the field of olefin polymerization. These derivatives serve as crucial components in catalyst systems, influencing their activity, selectivity, and the properties of the resulting polymers.
5-tert-Butyl-3-methyl-1,2-phenylene Dibenzoate (BMPD) as an Internal Electron Donor
In the architecture of modern Ziegler-Natta (Z-N) catalysts, internal electron donors (IDs) are indispensable components co-adsorbed onto the magnesium chloride (MgCl₂) support along with titanium tetrachloride (TiCl₄). nih.gov These donors play a pivotal role in modifying the electronic and steric properties of the active titanium species, which is fundamental to controlling the catalyst's stereospecificity. nih.govchemrxiv.org
A key derivative of this compound, 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate (BMPD), has been effectively utilized as an internal electron donor in Z-N catalyst systems for propylene (B89431) polymerization. proquest.comresearchgate.net In this role, BMPD is incorporated into the solid catalyst component during its preparation. researchgate.net The function of internal donors like BMPD is to interact with the MgCl₂ support and the titanium active sites. nih.govdiva-portal.org This interaction is crucial for stabilizing specific crystal faces of the MgCl₂ support and influencing the distribution and nature of the TiCl₄ active centers, ultimately enhancing the stereoselectivity of the catalyst. nih.govmdpi.com The addition of such donors can favor the formation of more stereoselective active sites. nih.gov
Impact on Ziegler-Natta Catalyst Performance in Olefin Polymerization
For instance, a porous organic polymer (POP)-supported Ziegler-Natta catalyst with BMPD as the internal donor (cat-2) recorded a propylene polymerization activity of 15.3 × 10⁶ g·PP/mol·Ti·h. researchgate.net The performance of catalysts is often benchmarked against systems using other internal donors, such as the commonly used diisobutyl phthalate (B1215562) (DIBP). proquest.comresearchgate.net Catalysts with BMPD have been noted for their ability to produce polypropylene (B1209903) with a characteristically broad molecular weight distribution (MWD), a desirable trait for improving the balance of mechanical and processing properties of the polymer. proquest.com
The following table summarizes the performance of different Ziegler-Natta catalyst systems, highlighting the impact of the internal donor.
Table 1: Performance of Ziegler-Natta Catalysts with Different Internal Donors
| Catalyst System | Internal Donor | Polymerization Activity (10⁶ g·PP/mol·Ti·h) | Isotacticity Index (%) | Molecular Weight Distribution (MWD) |
|---|---|---|---|---|
| cat-2 (POP Support) | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate (BMPD) | 15.3 | 98.2 | 12.3 |
| cat-4 (MgCl₂ Support) | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate (BMPD) | N/A | 87.2 (by TREF) | 11.0 |
| cat-1 (POP Support) | Diisobutyl phthalate (DIBP) | N/A | N/A | >11 |
Data sourced from multiple studies for comparative purposes. proquest.comresearchgate.net
Control over Polymer Stereoregularity and Molecular Weight Distribution
A primary function of internal donors in Ziegler-Natta catalysis is to control the stereochemistry of the polymer chain. nih.gov The use of 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate has been shown to be highly effective in producing polypropylene with high stereoregularity. researchgate.net The resulting isotactic polypropylene (iPP) has all methyl groups oriented on the same side of the polymer chain, leading to a highly crystalline material with enhanced mechanical and thermal properties. mdpi.comnih.gov
Catalyst systems employing BMPD can achieve a high isotacticity index, a measure of the stereoregularity, reaching up to 98.2%. researchgate.net This high degree of control is attributed to the way the donor molecule interacts with the catalyst's active centers, favoring a specific orientation for the incoming propylene monomer during the polymerization process. libretexts.org
In addition to stereoregularity, BMPD significantly influences the molecular weight distribution (MWD) of the resulting polymer. proquest.comresearchgate.net A defining characteristic of catalysts using BMPD is the production of polypropylene with a broad MWD, often with a value greater than 11. proquest.com A broad MWD indicates a wide range of polymer chain lengths in the material, which can be advantageous for certain applications by improving processability. proquest.comnsf.gov This contrasts with other internal donors like diisobutyl phthalate (DIBP), which tend to produce polymers with a narrower MWD (typically 6-8). proquest.com
The table below details the properties of polypropylene produced using a Ziegler-Natta catalyst with BMPD as the internal donor, demonstrating its influence on stereoregularity and molecular weight distribution.
Table 2: Properties of Polypropylene Produced with BMPD as Internal Donor
| Property | Value | Significance |
|---|---|---|
| Isotacticity Index | 98.2% | Indicates high stereoregularity. researchgate.net |
| TREF Elution Peak | 124.0 °C | A higher elution temperature corresponds to higher chain stereoregularity. proquest.comresearchgate.net |
| Molecular Weight Distribution (MWD) | 12.3 | Characterized as a broad distribution, enhancing processability. researchgate.net |
Data from a study using a POP-supported Z-N catalyst (cat-2). researchgate.net
Advanced Analytical Characterization of 5 Tert Butyl 3 Methylpyrocatechol and Its Reaction Products
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 5-tert-butyl-3-methylpyrocatechol. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer complementary information to build a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. A publication provides the following assignments for the proton signals: two singlets for the aromatic protons at δ 6.79 and 6.75 ppm, a broad singlet for the hydroxyl proton at δ 5.01 ppm, a singlet for the methyl group protons at δ 2.29 ppm, and a singlet for the tert-butyl group protons at δ 1.29 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon signals are assigned based on their chemical shifts, which are influenced by their electronic environment. nih.gov Although specific assignments for all carbons were not found in the provided search results, a general understanding of expected chemical shifts can be derived from related structures and general principles of NMR spectroscopy. The aromatic carbons would appear in the region of approximately 110-150 ppm, the tert-butyl quaternary carbon and methyl carbons around 30-35 ppm, and the methyl carbon on the aromatic ring at a slightly lower field.
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 6.79 | Singlet | Aromatic CH |
| ¹H | 6.75 | Singlet | Aromatic CH |
| ¹H | 5.01 | Broad Singlet | OH |
| ¹H | 2.29 | Singlet | -CH₃ |
| ¹H | 1.29 | Singlet | -C(CH₃)₃ |
| ¹³C | Data not available | - | - |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
FTIR Spectroscopy: The FTIR spectrum of this compound, typically recorded using a KBr wafer or in the vapor phase, reveals characteristic absorption bands. nih.gov Key absorptions would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.netscispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic peaks corresponding to its vibrational modes. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 (broad) | FTIR |
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| Aliphatic C-H Stretch | <3000 | FTIR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |
Mass Spectrometry Techniques (Gas Chromatography-Mass Spectrometry, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer for detection. nih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS would show a molecular ion peak corresponding to the molecular weight of the compound (180.24 g/mol ) and a characteristic fragmentation pattern that can be used for identification. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mdpi.com For this compound (C₁₁H₁₆O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. rsc.org
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction products or environmental samples.
Gas Chromatography (GC, Comprehensive Two-Dimensional Gas Chromatography)
Gas Chromatography (GC): GC is a widely used technique for separating and analyzing volatile compounds. epa.gov The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. In the synthesis of 5-tert-butyl-3-methylcatechol, GC is used to monitor the completion of the reaction. chemicalbook.com The choice of the GC column (e.g., nonpolar or polar) is crucial for achieving the desired separation. epa.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity compared to conventional GC. nih.govconcawe.eu In GC×GC, two columns with different separation mechanisms are coupled, providing a much higher degree of resolution. This technique would be particularly useful for analyzing reaction byproducts or trace impurities alongside this compound. nih.gov
Liquid Chromatography (LC)
Liquid chromatography (LC) is another powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. sigmaaldrich.com In LC, the separation occurs as the analytes in a liquid mobile phase pass through a column containing a solid stationary phase. sielc.com While GC is often suitable for this compound, LC, particularly high-performance liquid chromatography (HPLC), could be employed for its analysis, especially when dealing with reaction mixtures containing non-volatile components or for preparative scale separations. sielc.com The choice of mobile and stationary phases would be optimized to achieve the desired separation.
Advanced Sample Preparation Strategies for Complex Mixtures in Chemical Analysis
The analysis of this compound and its derivatives in complex matrices, such as industrial process streams or environmental samples, is often hindered by the presence of interfering substances. Therefore, advanced sample preparation is a critical prerequisite for reliable and accurate quantification. These strategies aim to isolate the target analytes, remove matrix components that can interfere with the analysis, and concentrate the analytes to detectable levels.
Adsorption and Gel Permeation Chromatography
Adsorption chromatography is a powerful technique for the separation of isomers and compounds with differing polarities. For substituted catechols like this compound, this method can effectively separate it from its structural isomers. The separation is based on the differential adsorption of the compounds onto a solid stationary phase, such as silica (B1680970) gel or alumina. The polarity of the molecule plays a significant role; for instance, in the separation of resorcinol (B1680541) and catechol, the more polar resorcinol is more strongly adsorbed. This principle can be applied to separate this compound from other less or more polar reaction products.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly useful for separating oligomeric and polymeric products that may form during the synthesis or degradation of this compound. sigmaaldrich.com GPC separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.com Larger molecules, such as oligomers, are excluded from the pores of the column packing material and elute first, while smaller molecules, like the monomeric this compound, can penetrate the pores and have a longer retention time. sigmaaldrich.com This technique is instrumental in characterizing the extent of polymerization in a sample.
Table 1: Chromatographic Techniques for Separation of Substituted Catechols
| Chromatographic Technique | Principle of Separation | Application for this compound | Key Parameters |
| Adsorption Chromatography | Differential adsorption onto a solid stationary phase based on polarity. | Separation from structural isomers and reaction byproducts with different polarities. | Stationary phase (e.g., silica gel, alumina), mobile phase composition. |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size (hydrodynamic volume). sigmaaldrich.com | Isolation and quantification of oligomeric and polymeric reaction products. | Column pore size, mobile phase, flow rate. |
Solvent Extraction and Solid Phase Extraction Methods
Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental technique for isolating phenolic compounds from aqueous matrices. The efficiency of LLE for hindered phenolic antioxidants depends on the choice of an appropriate organic solvent that has a high affinity for the target analyte and is immiscible with the sample matrix. For industrial wastewater samples, LLE can be an effective first step in concentrating analytes like this compound before chromatographic analysis. aiche.org The distribution of the analyte between the aqueous and organic phases is governed by its partition coefficient, which can be influenced by factors such as pH and the presence of salts.
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE for the cleanup and preconcentration of phenolic compounds from complex samples. gcms.cznih.gov SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analyte of interest while the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent. For substituted phenols, various sorbents can be employed, including silica-based materials, polymeric resins, and carbon-based sorbents. gcms.cznih.gov The choice of sorbent depends on the polarity of the target analyte and the nature of the sample matrix.
Table 2: Extraction Methods for this compound
| Extraction Method | Principle | Application for this compound | Key Parameters |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Isolation from aqueous samples like industrial wastewater. aiche.org | Solvent choice, pH of the aqueous phase, solvent-to-sample ratio. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution. gcms.cz | Cleanup and preconcentration from complex matrices like polymer extracts or environmental samples. | Sorbent type (e.g., C18, polymeric), elution solvent, sample pH. |
Recent advancements have seen the development of magnetic solid-phase extraction (MSPE), which simplifies the separation of the adsorbent from the sample solution through the use of an external magnetic field. This technique has been successfully applied to the determination of hindered phenolic antioxidants in various samples.
Chemical Derivatization for Enhanced Analytical Resolution
Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the hydroxyl groups of catechols like this compound impart polarity and reduce volatility, making direct GC analysis challenging. Chemical derivatization is employed to convert these polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic peak shape and detection sensitivity.
Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lih.lunih.govresearchgate.net The resulting silyl (B83357) ethers are significantly more volatile and thermally stable, allowing for their analysis by GC-MS. The mass spectra of these derivatives provide characteristic fragmentation patterns that aid in structural elucidation. For instance, TBDMS derivatives often show a prominent [M-57]+ fragment, corresponding to the loss of a tert-butyl group, which is a key identifier in mass spectrometric analysis. nih.govresearchgate.net
The choice of derivatization reagent and reaction conditions is critical. For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) may be added to the silylating reagent to drive the reaction to completion. gcms.cz The reaction time and temperature also need to be optimized to ensure complete derivatization without causing degradation of the analyte.
Table 3: Derivatization Reagents for GC Analysis of this compound
| Derivatization Reagent | Derivative Formed | Advantages for this compound Analysis | Key Reaction Conditions |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability for GC analysis. | Anhydrous conditions, often with a catalyst like TMCS for hindered phenols. gcms.cz |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectral fragments (e.g., [M-57]+) for confident identification. nih.govresearchgate.netresearchgate.net | Optimized temperature and reaction time to ensure complete derivatization. |
Computational and Theoretical Investigations of 5 Tert Butyl 3 Methylpyrocatechol Systems
Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 5-tert-butyl-3-methylpyrocatechol. These methods allow for the detailed examination of electronic structure, reaction energetics, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of a molecule are fundamental to its reactivity. Molecular orbital theory provides a model to understand this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For catechols, the presence of electron-donating groups, such as the tert-butyl and methyl groups in this compound, is expected to increase the energy of the HOMO, making the molecule a better electron donor. Quantitative Structure-Activity Relationship (QSAR) studies on phenolic antioxidants have shown that parameters like the energy of the HOMO (E(homo)) are key descriptors in predicting antioxidant activity. nih.gov
To illustrate the typical range of these values for related compounds, the following table presents calculated HOMO, LUMO, and HOMO-LUMO gap energies for various catechol derivatives, as studied in the context of their electrochemical oxidation. researchgate.net
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |
| Catechol | -5.58 | -0.87 | 4.71 |
| 3-Methylcatechol (B131232) | -5.47 | -0.82 | 4.65 |
| 4-tert-Butylcatechol | -5.41 | -0.84 | 4.57 |
This data is representative of substituted catechols and is intended to illustrate the concepts. The exact values for this compound would require specific calculations.
Energetics and Thermodynamics of Chemical Reactions
Computational chemistry provides a means to calculate the thermodynamic parameters of chemical reactions, such as bond dissociation enthalpies (BDEs), ionization potentials (IPs), and reaction enthalpies. These values are critical for understanding the mechanisms of antioxidant activity, a key function of many catechol derivatives.
The primary mechanism of action for phenolic antioxidants is often through hydrogen atom transfer (HAT), and the O-H bond dissociation enthalpy is a key descriptor for this process. researchgate.net A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it. researchgate.net The presence of electron-donating substituents on the catechol ring, like the methyl and tert-butyl groups, is known to lower the O-H BDE. researchgate.net
The following table provides representative calculated O-H BDE values for catechol and related substituted phenols.
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |
| Phenol (B47542) | 87.5 |
| Catechol | 79.3 |
| p-Cresol (4-methylphenol) | 85.9 |
This data is for comparative purposes to show substituent effects. Specific BDEs for this compound would need to be calculated.
Spectroscopic Property Predictions and Simulations
Quantum chemical methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra. Similarly, predicted IR spectra can help identify characteristic vibrational modes of the molecule, such as the O-H stretching frequencies of the catechol moiety.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the complex reaction mechanisms in which molecules like this compound may participate. For catechols, a significant area of study is their oxidation, which can proceed through various pathways.
For example, in the context of antioxidant activity, computational studies can model the reaction of the catechol with free radicals, determining the transition state structures and activation energies for different mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net By comparing the energetics of these pathways, the predominant mechanism under specific conditions can be identified.
Furthermore, the electrochemical oxidation of catechols to their corresponding quinones is another area where computational modeling provides significant insights. These studies can model the electron transfer processes and subsequent chemical reactions, helping to interpret experimental data from techniques like cyclic voltammetry. ias.ac.in
Structure-Reactivity Relationships from Theoretical Frameworks
Theoretical frameworks, often in the form of Quantitative Structure-Activity Relationships (QSAR), are used to correlate the structural features of molecules with their chemical reactivity or biological activity. nih.gov For phenolic antioxidants, QSAR models have been developed that link calculated quantum chemical descriptors to antioxidant efficacy. nih.govresearchgate.net
Key descriptors in these models often include:
HOMO and LUMO energies: As discussed, these relate to the electron-donating and accepting capabilities of the molecule.
Bond Dissociation Enthalpy (BDE): Crucial for predicting the efficiency of the hydrogen atom transfer mechanism. researchgate.net
Ionization Potential (IP): Relates to the ease of electron removal in the single electron transfer mechanism. researchgate.net
Dipole Moment: Provides information about the polarity and charge distribution within the molecule.
Conclusion and Future Research Directions
Summary of Current Understanding in Synthesis and Transformations
The primary and most well-documented synthesis of 5-tert-butyl-3-methylpyrocatechol involves the direct alkylation of 3-methylcatechol (B131232). chemicalbook.com This electrophilic substitution reaction utilizes tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comnih.gov The reaction is typically carried out in a non-polar solvent like heptane (B126788) at elevated temperatures to drive the reaction to completion. nih.gov
A representative procedure involves reacting 3-methylcatechol with tert-butanol in heptane, with the slow addition of concentrated sulfuric acid. The mixture is heated for several hours, and upon completion, the product is isolated through a standard workup involving solvent removal, dissolution in an organic solvent like dichloromethane, washing with water and sodium bicarbonate solution, and drying. nih.gov This method has been reported to yield the desired product in high purity and good yield. nih.gov
| Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |
| 3-Methylcatechol, tert-Butanol | Sulfuric acid (98%) | n-Heptane | 80°C | 6 hours | 84% |
This table is generated from data sourced from ChemicalBook. nih.gov
Beyond its synthesis, the chemical transformations of this compound are not extensively detailed in the current body of scientific literature. The presence of the two hydroxyl groups suggests reactivity typical of catechols, including oxidation to the corresponding o-quinone and the ability to act as a bidentate ligand in coordination chemistry. However, specific studies detailing these transformations for this particular substituted catechol are sparse.
Emerging Areas in Coordination Chemistry and Catalysis for Substituted Pyrocatechols
While the coordination chemistry of this compound is not specifically documented, the broader class of substituted pyrocatechols has garnered significant interest as ligands for transition metal complexes. These complexes are particularly relevant in mimicking the active sites of metalloenzymes, such as catechol oxidase. researchgate.net
The catalytic oxidation of substituted catechols, like 3,5-di-tert-butylcatechol (B55391), to their corresponding o-quinones is a well-studied process. researchgate.netresearchgate.netpreprints.org This reaction is often catalyzed by metal complexes of copper, nickel, and tin. researchgate.netresearchgate.netpreprints.org The kinetics and mechanisms of these catalytic oxidations are of fundamental interest for understanding biological processes and for developing new oxidation catalysts. researchgate.net For instance, dinuclear nickel(II) complexes have been shown to be effective catalysts for the oxidation of 3,5-di-tert-butylcatechol. researchgate.net Similarly, organotin(IV) carboxylate complexes have demonstrated good catalytic activity for the same reaction under mild conditions. researchgate.netpreprints.org
The insights gained from these studies on other substituted catechols provide a framework for the potential catalytic applications of metal complexes derived from this compound. The electronic and steric properties imparted by the methyl and tert-butyl groups could modulate the redox potential and catalytic activity of its metal complexes, making this an area ripe for exploration.
Perspectives on Novel Materials Science Applications
The application of this compound in materials science remains a largely unexplored field. However, the inherent properties of the catechol moiety suggest several potential avenues for research. Catechols are well-known for their strong adhesive properties, famously utilized by mussels to adhere to various surfaces. This suggests that polymers and surface coatings incorporating this compound could exhibit enhanced adhesion.
Furthermore, the redox activity of the catechol unit makes it a candidate for incorporation into electroactive polymers and organic electronic materials. The reversible oxidation to the o-quinone form could be harnessed in applications such as charge storage devices or sensors. The tert-butyl and methyl substituents would likely influence the solubility, processability, and solid-state packing of such materials, potentially leading to novel properties.
Unaddressed Challenges and Future Methodological Developments in this compound Research
The most significant challenge in the research of this compound is the lack of fundamental studies on its reactivity and properties beyond its basic synthesis. There is a clear need for a systematic investigation into its chemical transformations, including oxidation, derivatization of the hydroxyl groups, and electrophilic aromatic substitution.
Future methodological developments should focus on:
Detailed Mechanistic Studies: Elucidating the mechanisms of its synthesis and potential transformations to enable better control over reaction outcomes.
Coordination Chemistry Exploration: Synthesizing and characterizing its coordination complexes with a variety of transition metals to understand their structural and electronic properties.
Catalytic Activity Screening: Evaluating the catalytic potential of its metal complexes in various organic transformations, particularly oxidation reactions.
Polymer Synthesis and Characterization: Incorporating this monomer into polymers to investigate their potential as adhesives, coatings, or electronic materials.
Addressing these unaddressed challenges will be crucial for unlocking the full potential of this compound in various fields of chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-tert-Butyl-3-methylpyrocatechol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can assess interactions between tert-butyl group incorporation, methyl substitution efficiency, and catechol ring stability. Statistical tools like ANOVA help identify significant factors, reducing trial-and-error approaches . Coupling this with real-time monitoring (e.g., HPLC or GC-MS) ensures precise control over intermediates and byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. NMR analysis should confirm tert-butyl (δ ~1.3 ppm, singlet) and methyl (δ ~2.2 ppm) proton signals, with absence of aromatic impurity peaks . Quantitative purity assays (e.g., combustion analysis for C/H/O ratios) further validate stoichiometric consistency .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC. Kinetic modeling (Arrhenius equation) predicts shelf life at standard conditions. Note that tert-butyl groups may enhance steric protection against oxidation, while the catechol moiety remains susceptible to autoxidation; thus, inert-atmosphere storage is recommended .
Q. How does the solubility profile of this compound affect its applicability in aqueous vs. organic reaction systems?
- Methodological Answer : Determine solubility in solvents (water, ethanol, DMSO, hexane) using shake-flask methods with UV-Vis quantification (λ ~275 nm for catechol absorbance). The tert-butyl group likely reduces aqueous solubility but improves lipid membrane permeability, making it suitable for organocatalytic or hydrophobic matrix applications .
Advanced Research Questions
Q. What is the mechanistic role of this compound in radical scavenging or metal chelation processes?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model electron density distribution and HOMO-LUMO gaps. Experimentally, employ ESR spectroscopy to detect radical intermediates (e.g., DPPH• quenching assays). Compare chelation efficiency with EDTA via UV-Vis titration (e.g., Fe³⁺ binding at pH 5–7) .
Q. How can computational modeling guide the design of derivatives with enhanced catalytic or bioactive properties?
- Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., tert-butyl vs. isopropyl) with activity. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., tyrosinase). Validate predictions with synthesized analogs tested in enzyme inhibition assays .
Q. What experimental and computational strategies resolve contradictions in reported degradation pathways of this compound?
- Methodological Answer : Perform LC-MS/MS to identify degradation products (e.g., quinone derivatives). Cross-reference with computational degradation simulations (ReaxFF MD). If discrepancies arise (e.g., unexpected dimerization), revisit reaction conditions (pH, oxygen levels) or probe for trace metal catalysis .
Q. How do steric and electronic effects of the tert-butyl and methyl groups influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : Use Hammett plots to quantify electronic effects on reaction rates (e.g., electrophilic substitution). Steric maps (Mayer bond orders) derived from X-ray crystallography or DFT optimize substituent placement for directed ortho-metalation or Suzuki coupling .
Q. What interdisciplinary approaches integrate this compound into materials science (e.g., polymer stabilizers, MOF linkers)?
- Methodological Answer : Screen thermal stabilization efficiency in polymers (TGA/DSC) or coordinate with metal nodes (Zn, Cu) for MOF synthesis. Pair experimental data with computational porosity simulations (Zeo++) to predict adsorption capacities .
Methodological Frameworks
- Experimental Design : Prioritize factorial designs or response surface methodology (RSM) for multivariate optimization .
- Data Analysis : Use PCA or PLS regression to deconvolute complex datasets (e.g., degradation kinetics vs. solvent polarity) .
- Validation : Cross-validate computational predictions (DFT, QSAR) with wet-lab experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
